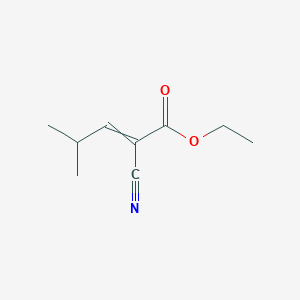

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)-

Description

The compound 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- is an α,β-unsaturated ester featuring a cyano (-CN) group at position 2 and a methyl (-CH₃) group at position 2. Its (E)-stereochemistry indicates that the substituents on the double bond (C2 and C3) are on opposite sides.

Properties

IUPAC Name |

ethyl 2-cyano-4-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8(6-10)5-7(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFZWJLWGXADAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Alkylation and Esterification of Cyanoacetates

A key method involves the alkylation of ethyl cyanoacetate with appropriate alkyl halides followed by condensation and purification steps:

Step 1: Alkylation of Ethyl Cyanoacetate

- Sodium hydride (NaH) is used as a strong base in an aprotic polar solvent such as dimethylformamide (DMF) or dimethoxyethane.

- Ethyl cyanoacetate is deprotonated by NaH at low temperature (10–20 °C).

- Alkyl halide (e.g., 2-methylpropyl bromide) is added slowly to the reaction mixture.

- The reaction is stirred at 50 °C for 1 hour and then allowed to proceed at room temperature for 24 hours.

- Work-up involves quenching with water, extraction with organic solvents (e.g., diisopropyl ether), drying, and evaporation.

- Purification by column chromatography yields 2-cyano-4-methyl-pentanoic acid ethyl ester as a light yellow oil with moderate yield (~40%).

Step 2: Formation of the Unsaturated Intermediate

- The cyano ester is subjected to base-promoted condensation with ethyl chloroacetate or similar reagents in DMF.

- Sodium hydride is again used to generate the enolate intermediate.

- The reaction is heated to 150–160 °C for several hours to complete condensation.

- After cooling, the mixture is treated with methyl tert-butyl ether and water to separate phases.

- Purification steps include charcoal decolorization and filtration.

- This step yields the unsaturated cyano ester intermediate.

Step 3: Hydrogenation and Isomerization

- The unsaturated intermediate is hydrogenated in polar solvents such as ethanol using palladium on carbon or palladium hydroxide catalysts.

- Hydrogen pressure is maintained between 3 to 15 kg/cm² (preferably ~10 kg/cm²).

- After hydrogenation, the mixture is filtered and concentrated.

- The product is extracted, dried, and purified to obtain the ethyl ester with desired stereochemistry.

- The (E)-isomer is favored and can be separated by fine distillation or crystallization.

Preparation of the (E)-Isomer via Elimination from Bromo Ester Precursors

An alternative method involves elimination of HBr from ethyl 2-bromo-2-propylpentanoate derivatives:

Starting Material: Ethyl 2-bromo-2-propylpentanoate.

Reagent: Cyclic tertiary amines such as triethylenediamine in acetonitrile solvent.

-

- The reaction mixture is refluxed for 6 to 10 hours.

- The elimination of HBr leads predominantly to the formation of the (E)-isomer of the ethyl 2-propyl-2-pentenoate.

- The HBr salt of the amine precipitates and can be separated to recover the amine.

-

- The ester is saponified at room temperature using sodium hydroxide in methanol.

- After acidification and removal of methanol, the free acid is obtained.

- The (E)-isomer can be separated by fine distillation.

- The free acid can be converted into physiologically tolerable salts by reaction with sodium carbonate in aqueous acetone under reflux, precipitating the sodium salt as fine white crystals.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The alkylation-condensation-hydrogenation route provides a versatile approach with good control over stereochemistry and high optical purity, suitable for pharmaceutical intermediates.

The elimination method using cyclic tertiary amines is efficient for producing the (E)-isomer directly from bromoesters, with easy recovery of reagents and byproducts.

The Reppe synthesis method is innovative for related pentenoic acids but less commonly applied for cyano-substituted esters due to complexity and catalyst cost.

Purification techniques such as fine distillation, crystallization, and chromatographic methods are critical for isolating the (E)-isomer and removing minor (Z)-isomers or other impurities.

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Amides or different esters.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in producing cyanoacetic acid derivatives, which are key precursors in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving 2-Pentenoic Acid Derivatives

| Reaction Type | Product | Application |

|---|---|---|

| Nucleophilic Addition | Cyanoacetic acid derivatives | Pharmaceuticals |

| Condensation | α-Amino acids | Anticonvulsants (e.g., Pregabalin) |

| Esterification | Various esters | Flavoring agents and fragrances |

Pharmaceutical Applications

Role in Drug Development

2-Pentenoic acid derivatives are utilized in the development of several pharmaceutical compounds. For instance, it is a precursor for the synthesis of pregabalin, an anticonvulsant used to treat neuropathic pain and epilepsy. The synthesis involves multiple steps where 2-pentenoic acid derivatives are converted into more complex structures through various chemical reactions.

Case Study: Pregabalin Synthesis

Pregabalin is synthesized from (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, which can be derived from 2-pentenoic acid derivatives. The process includes the following steps:

- Formation of Cyano Group: The introduction of a cyano group to an appropriate substrate.

- Hydrogenation: Subsequent hydrogenation to obtain the desired amine structure.

- Final Conversion: Converting the intermediate into pregabalin through additional chemical transformations.

This pathway not only highlights the utility of 2-pentenoic acid derivatives but also emphasizes their significance in developing effective therapeutic agents.

Agrochemical Applications

Herbicidal Activity

Research has indicated that certain derivatives of 2-pentenoic acid exhibit herbicidal properties. For example, compounds synthesized from this acid have been tested for their efficacy against various weeds in agricultural settings.

Table 2: Herbicides Derived from 2-Pentenoic Acid

| Compound Name | Target Weeds | Efficacy (%) |

|---|---|---|

| Z-2-cyano-3-(N(S)-alpha-methyl p-fluorin benzyl amine)-2-pentenoate | Latifoliate weeds | 85 |

| Ethyl ester derivatives | Grassy weeds | 75 |

In field trials, these compounds have shown significant effectiveness in controlling weed populations, making them valuable in crop management strategies.

Industrial Applications

Use in Polymer Chemistry

The compound is also explored for its potential applications in polymer chemistry. Its reactivity allows it to participate in polymerization processes, leading to the development of new materials with desirable properties such as flexibility and strength.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Likely C₉H₁₃NO₂ (inferred from analogs like 2-cyano-3-ethyl derivatives in and ).

- Functional Groups: Cyano (electron-withdrawing), ester (polar), and methyl (steric hindrance).

- Synthesis: Likely derived from ethyl cyanoacetate via condensation with a ketone (e.g., methyl-substituted ketone), as seen in similar compounds ().

Comparison with Similar Compounds

2.1 Structural Isomers and Substituent Effects

Key Observations :

- Cyano Group Impact: The target compound’s cyano group enhances electrophilicity at C2, making it more reactive toward nucleophilic attacks (e.g., Michael additions) compared to non-cyano analogs like Ethyl (2E)-4-methyl-2-pentenoate .

2.2 Physical and Chemical Properties

Notes:

- The cyano group increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) but reducing volatility compared to non-cyano esters.

- Surface tension data () suggests cyano-containing esters exhibit lower surface tension (~31 mN/m) due to disrupted molecular packing.

Biological Activity

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)-, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester is characterized by the following features:

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 759-58-0

Anticonvulsant Properties

Research indicates that derivatives of 2-cyano-4-methyl-2-pentenoic acid exhibit anticonvulsant activity. For instance, studies have shown that these compounds can effectively reduce seizure activity in animal models. A notable study involved administering the compound to mice subjected to induced seizures, where it demonstrated a significant reduction in seizure duration and frequency compared to control groups .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It is suggested that the compound may mimic mechanisms similar to gabapentin, which is known for its efficacy in managing neuropathic pain and seizure disorders .

The biological activity of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester can be attributed to several mechanisms:

- GABA Modulation : The compound may enhance GABAergic transmission, leading to increased inhibition in neural circuits.

- Ion Channel Interaction : It is believed to interact with ion channels involved in neurotransmission, thereby stabilizing neuronal excitability.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound might exert anti-inflammatory effects, which could be beneficial in neurodegenerative conditions .

Case Studies

Toxicological Profile

While the biological activities are promising, the toxicological properties of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester have not been fully elucidated. Initial assessments indicate that it may cause irritation to the eyes and respiratory system upon exposure . Further studies are warranted to comprehensively understand its safety profile.

Q & A

Basic: What are the recommended methods for synthesizing (E)-2-cyano-4-methyl-2-pentenoic acid ethyl ester?

Methodological Answer:

Synthesis typically involves esterification of the corresponding carboxylic acid or Knoevenagel condensation to introduce the cyano group. For example:

- Step 1 : Prepare the α,β-unsaturated acid precursor (e.g., 4-methyl-2-pentenoic acid) via acid-catalyzed dehydration of a hydroxy acid or allylic oxidation .

- Step 2 : Introduce the cyano group using a nitrile source (e.g., cyanide salts) under basic conditions.

- Step 3 : Perform esterification with ethanol using catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) .

Key Considerations : Monitor stereochemistry (E/Z) via reaction temperature control and catalytic systems.

Basic: How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques :

- GC-MS : Compare retention indices (e.g., polar columns like DB-WAX) and mass fragmentation patterns with libraries (e.g., NIST) .

- NMR : Confirm the (E)-configuration via coupling constants ( for α,β-unsaturated esters) .

- IR : Identify cyano (C≡N stretch ~2200 cm) and ester (C=O ~1720 cm) functional groups.

Purity Assessment : Use HPLC with UV detection at 210–220 nm (conjugation-sensitive) .

Advanced: What analytical challenges arise in distinguishing the (E)-isomer from stereoisomers?

Methodological Answer:

The (E)-isomer can be differentiated using:

- Gas Chromatography : Optimize temperature ramps (e.g., 40°C to 220°C at 5°C/min) on polar columns (e.g., PEG-based) to resolve closely eluting isomers .

- NMR Nuclear Overhauser Effect (NOE) : Detect spatial proximity of substituents; the (E)-isomer shows NOE between the cyano group and ethyl ester .

Contradictions : Discrepancies in reported retention times may arise from column aging or impurities. Cross-validate with synthetic standards .

Advanced: How can computational chemistry predict reactivity of the cyano and ester groups?

Methodological Answer:

- DFT Calculations : Model electrophilic reactivity (e.g., Fukui indices) to predict nucleophilic attack sites on the α,β-unsaturated system .

- Molecular Dynamics : Simulate solvent effects on ester hydrolysis rates (e.g., aqueous vs. aprotic solvents) .

Validation : Compare computed NMR shifts with experimental data (error < 2 ppm) .

Advanced: How to resolve contradictions in reported physical properties of similar esters?

Methodological Answer:

Contradictions in boiling points or densities (e.g., 1.030–1.06 g/cm ) may stem from:

- Isomeric impurities : Re-purify via fractional distillation or preparative GC.

- Measurement variability : Standardize methods (e.g., ASTM for density).

Recommendation : Replicate measurements using NIST-traceable protocols and report uncertainty ranges .

Safety: What protocols are critical for handling nitrile-containing esters?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (cyanides release HCN upon decomposition) .

- Waste Management : Neutralize cyanide byproducts with hypochlorite before disposal .

- Toxicity Testing : Conduct acute toxicity assays (e.g., LD in zebrafish embryos) for lab safety profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.